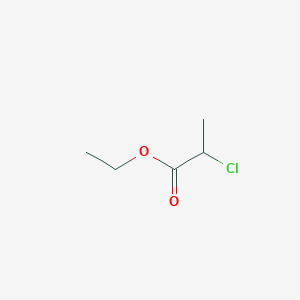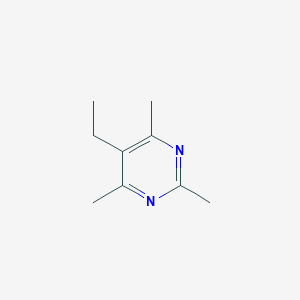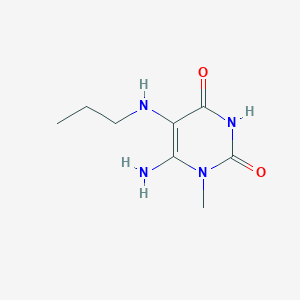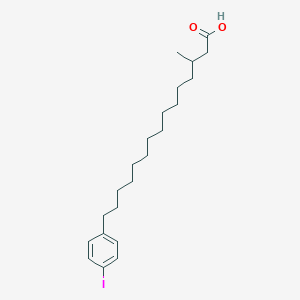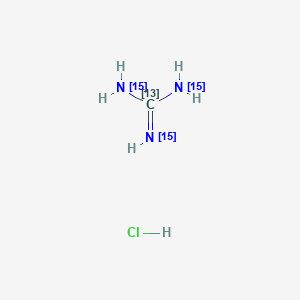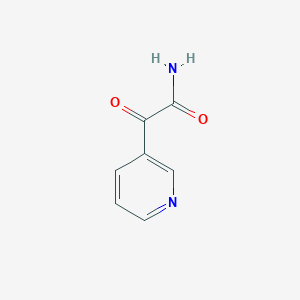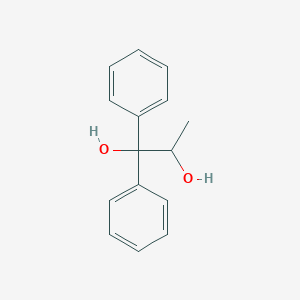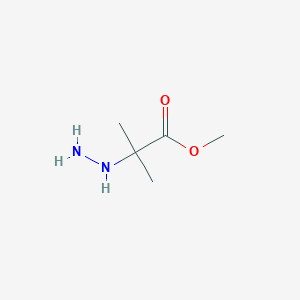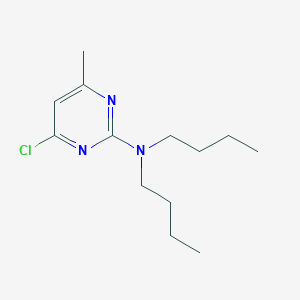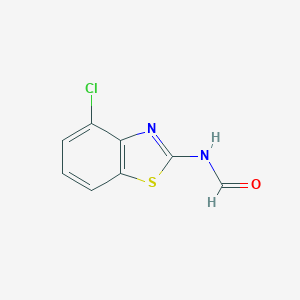
N-(4-chloro-1,3-benzothiazol-2-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-1,3-benzothiazol-2-yl)formamide, commonly known as CBT-1, is a chemical compound that has been widely studied for its potential therapeutic applications. CBT-1 belongs to the class of benzothiazole derivatives and has been found to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. In
Wirkmechanismus
The exact mechanism of action of CBT-1 is not fully understood. However, it is believed that CBT-1 exerts its biological activity by interacting with cellular targets, such as enzymes and receptors. For example, CBT-1 has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. In addition, CBT-1 has been found to bind to the GABA-A receptor, which is a target for many drugs that affect the central nervous system.
Biochemical and Physiological Effects
CBT-1 has been found to exhibit a range of biochemical and physiological effects. For example, CBT-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to the inhibition of carbonic anhydrase, which leads to an increase in intracellular pH and subsequent activation of apoptotic pathways. In addition, CBT-1 has been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CBT-1 is its broad spectrum of biological activity, which makes it a promising candidate for the development of new drugs. In addition, CBT-1 is relatively easy to synthesize and can be obtained in high yields. However, one limitation of CBT-1 is its poor solubility in water, which can make it difficult to work with in some experiments. In addition, CBT-1 has not yet been extensively studied in vivo, and further research is needed to determine its safety and efficacy in animal models.
Zukünftige Richtungen
There are several potential future directions for research on CBT-1. One area of interest is the development of CBT-1 as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for CBT-1, as well as its safety and efficacy in animal models. Another area of interest is the potential use of CBT-1 as a fluorescent probe for detecting metal ions. This could have applications in fields such as environmental monitoring and biomedical imaging. Finally, further studies are needed to elucidate the exact mechanism of action of CBT-1, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, CBT-1 is a promising compound that has been widely studied for its potential therapeutic applications. Its broad spectrum of biological activity, ease of synthesis, and potential as a fluorescent probe make it a promising candidate for further research. While there are still many questions to be answered about CBT-1, its potential as a therapeutic agent for cancer and other diseases is an exciting area of research that will undoubtedly continue to be explored in the years to come.
Synthesemethoden
The synthesis of CBT-1 involves the reaction of 4-chloro-2-aminobenzenethiol with formic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with acetic anhydride to yield the final product. The yield of CBT-1 can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
CBT-1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. CBT-1 has also been shown to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. In addition, CBT-1 has been investigated for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
CAS-Nummer |
118221-26-4 |
|---|---|
Produktname |
N-(4-chloro-1,3-benzothiazol-2-yl)formamide |
Molekularformel |
C8H5ClN2OS |
Molekulargewicht |
212.66 g/mol |
IUPAC-Name |
N-(4-chloro-1,3-benzothiazol-2-yl)formamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-5-2-1-3-6-7(5)11-8(13-6)10-4-12/h1-4H,(H,10,11,12) |
InChI-Schlüssel |
NJETYQXTSMIMTM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC=O |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC=O |
Synonyme |
Formamide,N-(4-chloro-2-benzothiazolyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



